molecular formula C₂₂H₂₁D₃ClFN₄O₄ B1160088 Gefitinib Morpholine N-oxide-d3

Gefitinib Morpholine N-oxide-d3

Cat. No.: B1160088
M. Wt: 465.92
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gefitinib Morpholine N-oxide-d3 is a deuterated derivative of a key metabolite of gefitinib, a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in non-small cell lung cancer therapy. Gefitinib undergoes extensive hepatic metabolism, primarily via CYP3A4-mediated oxidation of its morpholine ring and propoxy side chain, generating metabolites such as O-desmethylgefitinib, gefitinib morpholine N-oxide, and others . The morpholine N-oxide derivative specifically arises from oxidative degradation of the morpholine ring, a process critical to gefitinib’s metabolic clearance . The deuterated form (d3) is often utilized in pharmacokinetic studies as an internal standard to enhance analytical precision in mass spectrometry-based assays .

Structural features of gefitinib’s morpholine ring contribute to its metabolic susceptibility. The ring’s oxygen atom and alkoxy substituent facilitate CYP3A4-mediated oxidation, leading to ring-opening or partial removal . This metabolic pathway is shared with other morpholine-containing drugs, though gefitinib’s unique substitution pattern (propoxy-morpholine side chain) influences its rate and extent of biotransformation .

Properties

Molecular Formula

C₂₂H₂₁D₃ClFN₄O₄

Molecular Weight

465.92

Synonyms

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxido-4-morpholinyl)propoxy]-4-quinazolinamine-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine-containing compounds exhibit distinct metabolic profiles due to structural variations and enzyme specificity. Below is a comparative analysis of gefitinib morpholine N-oxide-d3 with structurally or metabolically analogous compounds:

Table 1: Comparative Metabolic Profiles of Morpholine-Containing Compounds

Compound Metabolic Pathway(s) Key Metabolites Enzymes Involved Clinical Implications
Gefitinib Morpholine ring oxidation, O-demethylation Gefitinib N-oxide-d3, O-desmethylgefitinib CYP3A4 (primary) Reduced efficacy due to rapid clearance; drug-drug interactions with CYP3A4 inducers/inhibitors
A-74273 (Renin Inhibitor) Morpholine ring-opening via oxidation A-78242 (ethanolamine), A-78030 (amine), A-81307 (carboxylic acid) CYP3A4, hepatic microsomal enzymes High hepatobiliary excretion (>90% fecal elimination) limits systemic exposure
Timolol Morpholine ring cleavage, oxidation 1,2,5-Thiadiazol-3-yl derivatives Hepatic oxidases, CYP2D6 Prolonged β-blockade due to active metabolites
Moclobemide Morpholine ring oxidation, N-dealkylation Multiple hydroxylated metabolites CYP2C19, CYP2D6 Reversible MAO-A inhibition; low risk of tyramine interaction

Key Research Findings

Morpholine Ring Stability and Enzyme Specificity

  • Gefitinib’s morpholine ring is more prone to oxidative degradation than A-74273’s, likely due to steric and electronic effects of the propoxy side chain . Both compounds rely on CYP3A4, but A-74273’s metabolism in humans parallels preclinical species, simplifying translational studies .
  • Timolol’s morpholine ring undergoes hydrolytic cleavage and oxidation, producing pharmacologically active thiadiazole derivatives, unlike gefitinib’s inert metabolites .

Impact of Deuterium Substitution Deuterium in this compound reduces metabolic lability, enhancing its utility as a stable isotopic tracer in mass spectrometry . This contrasts with non-deuterated A-74273 metabolites, which are rapidly cleared .

Structural Analogues: Morpholine vs. Piperidine

  • Morpholine’s reduced basicity (pKa ~5.2) compared to piperidine (pKa ~11.1) enhances solubility and brain exposure in drugs like gefitinib, though it increases susceptibility to oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.